SCR7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

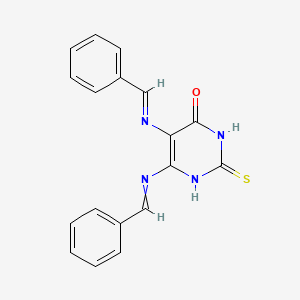

1417353-16-2 |

|---|---|

Molekularformel |

C18H14N4OS |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

5,6-bis(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24) |

InChI-Schlüssel |

NEEVCWPRIZJJRJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of SCR7 in Non-Homologous End Joining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of SCR7, a small molecule inhibitor of Non-Homologous End Joining (NHEJ), a critical DNA double-strand break (DSB) repair pathway. This document details the mechanism of action of this compound, its quantitative effects on cellular processes, and relevant experimental protocols.

Introduction to Non-Homologous End Joining (NHEJ)

Non-Homologous End Joining is the predominant pathway for repairing DNA double-strand breaks in mammalian cells.[1] Unlike homology-directed repair (HDR), NHEJ does not require a homologous template to ligate broken DNA ends, making it active throughout the cell cycle.[2][1] The pathway involves a series of coordinated steps, including break recognition, end processing, and ligation. Key protein players in the classical NHEJ pathway include the Ku70/Ku80 heterodimer, the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), Artemis nuclease, and the DNA Ligase IV/XRCC4 complex.[3][4] While essential for maintaining genomic integrity, NHEJ is an error-prone process that can lead to insertions or deletions at the repair site.

This compound: An Inhibitor of DNA Ligase IV

This compound, and its more stable derivative this compound pyrazine, functions as an inhibitor of DNA Ligase IV, a crucial enzyme that catalyzes the final ligation step in the NHEJ pathway.[5][6][7] By targeting DNA Ligase IV, this compound effectively blocks the completion of NHEJ, leading to an accumulation of unrepaired DSBs.[5][6] This targeted inhibition has made this compound a valuable tool in cancer research and a key agent for enhancing the efficiency of precise genome editing technologies like CRISPR-Cas9.[8][9]

Mechanism of Action

This compound is believed to bind to the DNA binding domain of DNA Ligase IV, thereby preventing its association with the DNA ends and inhibiting the ligation process.[10] This action leaves the DNA breaks unrepaired, which can trigger downstream cellular responses, including apoptosis in cancer cells.[5] It is important to note that some studies suggest this compound is unstable and spontaneously cyclizes and oxidizes to form this compound pyrazine, which is the active inhibitor of DNA Ligase IV.[11] However, there are conflicting reports regarding the selectivity and potency of this compound, with some studies suggesting it may also inhibit other DNA ligases.

Quantitative Effects of this compound

The inhibition of NHEJ by this compound has been quantified in various studies, demonstrating its impact on cell proliferation and its ability to modulate DNA repair outcomes.

Inhibition of Cell Proliferation

This compound and its pyrazine form have been shown to decrease cell proliferation in a dose-dependent manner across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of cell types to this compound-mediated NHEJ inhibition.

| Cell Line | IC50 (µM) | Reference |

| MCF7 (Breast Cancer) | 40 | [5][6][7] |

| A549 (Lung Cancer) | 34 | [5][6][7] |

| HeLa (Cervical Cancer) | 44 | [5][6][7] |

| T47D (Breast Cancer) | 8.5 | [5][6][7] |

| A2780 (Ovarian Cancer) | 120 | [5][7] |

| HT1080 (Fibrosarcoma) | 10 | [5][7] |

| Nalm6 (Leukemia) | 50 | [5] |

Enhancement of Homology-Directed Repair (HDR)

By inhibiting the competing NHEJ pathway, this compound can significantly increase the efficiency of homology-directed repair, a more precise mechanism for DNA break repair that is desirable for gene editing applications.

| System | Fold Increase in HDR Efficiency | Reference |

| Mammalian Cell Lines (general) | Up to 19-fold | [8][9][12] |

| Mouse Embryos | 10-fold | [9] |

| Human Embryonic Kidney (HEK293T) Cells | 1.7-fold | [13][14] |

| Murine Bone Marrow-Derived Dendritic Cells (DC2.4) | ~13-fold | [3][14] |

It is important to note that the HDR-enhancing effect of this compound can be cell-type and context-specific.[9]

Signaling Pathways and Experimental Workflows

The Classical Non-Homologous End Joining Pathway

The following diagram illustrates the key steps and molecular players in the classical NHEJ pathway, which is inhibited by this compound at the final ligation step.

Caption: The classical Non-Homologous End Joining (NHEJ) pathway.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a general workflow for investigating the effects of this compound on NHEJ and HDR in a cellular context.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to study the function of this compound. These are intended as a guide and may require optimization for specific experimental systems.

In Vitro NHEJ Assay

This assay directly measures the ability of this compound to inhibit the ligation of DNA ends in a cell-free system.

-

Principle: A linearized plasmid or synthetic DNA substrate with incompatible ends is incubated with nuclear extracts (a source of NHEJ proteins) in the presence or absence of this compound. The efficiency of end-joining is assessed by the formation of multimeric DNA products, which can be visualized by agarose gel electrophoresis.

-

Methodology Overview:

-

Substrate Preparation: A plasmid (e.g., pBR322) is linearized with a restriction enzyme that generates non-compatible ends.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa) to provide the necessary NHEJ factors.

-

Reaction Setup: The linearized DNA substrate is incubated with the nuclear extract in a reaction buffer containing ATP and dNTPs. Various concentrations of this compound (or this compound pyrazine dissolved in DMSO) are added to the experimental reactions. A control reaction with DMSO alone is included.

-

Incubation: Reactions are typically incubated at 37°C for 1-4 hours.

-

Analysis: The reaction products are deproteinized, and the DNA is analyzed by agarose gel electrophoresis. Inhibition of NHEJ is indicated by a decrease in the formation of higher-molecular-weight ligation products (dimers, trimers, etc.) in the this compound-treated samples compared to the control.

-

Cell-Based NHEJ Reporter Assay

These assays utilize engineered cell lines to quantify NHEJ activity in a cellular context.

-

Principle: A reporter gene (e.g., GFP) is inactivated by the insertion of a sequence containing a recognition site for a site-specific nuclease (e.g., I-SceI). When a DSB is induced by the nuclease, cellular NHEJ machinery repairs the break. Inaccurate repair can lead to frameshift mutations that may restore the reading frame of the reporter gene, leading to its expression. The effect of this compound is measured by the change in the number of reporter-positive cells.

-

Methodology Overview:

-

Cell Line Generation: A stable cell line is created that contains the integrated NHEJ reporter construct.

-

DSB Induction: The expression of the site-specific nuclease is induced to create DSBs within the reporter gene.

-

This compound Treatment: Cells are treated with varying concentrations of this compound during the period of DSB induction and repair.

-

Analysis: After a suitable incubation period (e.g., 48-72 hours), the percentage of reporter-positive cells is quantified by flow cytometry. A decrease in the percentage of positive cells in the this compound-treated samples indicates inhibition of NHEJ.

-

γ-H2A.X Foci Formation Assay for DNA Damage

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.

-

Principle: Following a DSB, the histone variant H2A.X is rapidly phosphorylated at serine 139 to form γ-H2A.X. This modified histone accumulates at the site of the break, forming distinct nuclear foci that can be detected with specific antibodies. Inhibition of NHEJ by this compound leads to the persistence of these foci.

-

Methodology Overview:

-

Cell Treatment: Cells are seeded on coverslips and treated with a DSB-inducing agent (e.g., ionizing radiation or a chemotherapeutic drug) in the presence or absence of this compound.

-

Fixation and Permeabilization: At various time points after treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody specific for γ-H2A.X, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.

-

Imaging and Quantification: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of γ-H2A.X foci per nucleus is quantified using image analysis software. An increase in the number and persistence of foci in this compound-treated cells indicates inhibition of DSB repair.

-

GUIDE-seq for CRISPR-Cas9 Off-Target Analysis

Genome-wide, unbiased identification of DSBs enabled by sequencing (GUIDE-seq) is a method to identify the off-target cleavage sites of CRISPR-Cas9 nucleases. This can be adapted to assess the impact of this compound on off-target events.

-

Principle: A short, double-stranded oligodeoxynucleotide (dsODN) tag is introduced into cells along with the CRISPR-Cas9 components. This tag is integrated into the sites of DSBs, including both on-target and off-target locations, through the NHEJ pathway. Subsequent sequencing of the genomic DNA allows for the identification of these integration sites.

-

Methodology Overview:

-

Transfection: Cells are co-transfected with the CRISPR-Cas9 expression vector, the guide RNA, and the dsODN tag. For the experimental group, this compound is added to the culture medium.

-

Genomic DNA Isolation: After a period of incubation (e.g., 72 hours), genomic DNA is isolated from the cells.

-

Library Preparation: The genomic DNA is fragmented, and a library is prepared for next-generation sequencing, often involving enrichment for the dsODN tag-containing fragments.

-

Sequencing and Analysis: The library is sequenced, and the reads are mapped to the reference genome to identify the locations of dsODN integration. The number and location of off-target sites in the presence and absence of this compound can then be compared.

-

Conclusion

This compound is a valuable chemical tool for studying and manipulating the Non-Homologous End Joining pathway. Its ability to inhibit DNA Ligase IV has significant implications for cancer therapy, where it can sensitize tumors to DNA-damaging agents, and for genome editing, where it can enhance the frequency of precise modifications through homology-directed repair. The experimental protocols outlined in this guide provide a framework for researchers to investigate the multifaceted roles of this compound and to further explore the intricacies of DNA repair mechanisms. As with any chemical inhibitor, careful consideration of its specificity, stability, and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and this compound [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanism of Double-Strand DNA Break Repair by the Nonhomologous DNA End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. researchgate.net [researchgate.net]

- 10. The molecular basis and disease relevance of non-homologous DNA end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. avancebio.com [avancebio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]

SCR7 as a DNA Ligase IV Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCR7 is a small molecule identified as an inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. By disrupting this pathway, this compound has garnered significant attention for its potential as an anti-cancer agent and as a tool to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a critical discussion of the existing research, including controversies regarding its specificity.

Introduction to this compound and DNA Ligase IV

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ). DNA Ligase IV (LIG4), in complex with its cofactor XRCC4, is the key enzyme responsible for the final ligation step in the canonical NHEJ pathway.[1][2]

This compound was identified as a small molecule that inhibits the NHEJ pathway.[2] Its ability to block this repair mechanism has two major implications:

-

Cancer Therapy: Many cancer cells are deficient in the HR pathway and thus rely heavily on NHEJ for survival, especially when challenged with DNA-damaging agents. Inhibiting LIG4 with this compound can therefore selectively kill cancer cells or sensitize them to chemo- and radiotherapy.[1][3]

-

Genome Editing: In the context of CRISPR-Cas9, the cell's default repair mechanism for the induced DSB is often NHEJ, leading to insertions and deletions (indels). To achieve precise gene editing through Homology-Directed Repair (HDR), the NHEJ pathway needs to be suppressed. This compound has been shown to increase the efficiency of HDR by inhibiting LIG4.[4][5][6]

Mechanism of Action

This compound is reported to inhibit DNA Ligase IV by interfering with its DNA binding domain.[4][7] This prevents the recruitment of the ligase to the site of the DNA double-strand break, thereby stalling the NHEJ pathway and leading to an accumulation of unrepaired DSBs.[7][8] This accumulation of DNA damage can trigger apoptosis, particularly in rapidly dividing cancer cells.[1][8]

However, it is important to note that some studies have questioned the selectivity of this compound, suggesting that it may also inhibit other DNA ligases, such as Ligase I and Ligase III, at similar concentrations.[9][10][11] This lack of specificity could have broader cellular effects and should be a consideration in experimental design and data interpretation.

Quantitative Data

The following tables summarize the quantitative data reported for this compound's activity in various contexts.

Table 1: In Vitro and Cellular IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 40 | [8][12] |

| A549 | Lung Cancer | 34 | [8][12] |

| HeLa | Cervical Cancer | 44 | [8][12] |

| T47D | Breast Cancer | 8.5 | [8][12] |

| A2780 | Ovarian Cancer | 120 | [8][12] |

| HT1080 | Fibrosarcoma | 10 | [8][12] |

| Nalm6 | Leukemia | 50 | [8][12] |

Table 2: Enhancement of CRISPR-Cas9 Mediated Homology-Directed Repair (HDR) by this compound

| System | Fold Increase in HDR | Reference |

| Mammalian cells and mouse embryos | Up to 19-fold | [4][12] |

| Human cancer cells | Up to 3-fold | [6][13] |

| Porcine fetal fibroblast and cancer cells | 2 to 3-fold | [14] |

| Saccharomyces cerevisiae | 40% increase | [14] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro DNA Ligation Assay

This assay directly measures the enzymatic activity of DNA ligases in the presence of an inhibitor.

Materials:

-

Purified human DNA Ligase I, Ligase III/XRCC1 complex, and Ligase IV/XRCC4 complex.

-

Fluorescently labeled DNA substrate with a single-strand nick.

-

Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP).

-

This compound (dissolved in DMSO).

-

Denaturing polyacrylamide gel (e.g., 8%).

-

PhosphorImager or other suitable gel imaging system.

Protocol:

-

Prepare reaction mixtures containing the ligation buffer, fluorescently labeled DNA substrate (e.g., 200 fmol), and varying concentrations of this compound or DMSO as a control.

-

Add the purified DNA ligase to each reaction mixture.

-

Incubate the reactions at 25°C for 2 hours.[12]

-

Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide).

-

Resolve the reaction products on a denaturing polyacrylamide gel.

-

Visualize and quantify the ligated and unligated DNA products using a PhosphorImager. The percentage of ligation can be calculated to determine the inhibitory effect of this compound.

Cellular Non-Homologous End Joining (NHEJ) Assay (e.g., V(D)J Recombination Assay)

This cell-based assay assesses the efficiency of NHEJ in a cellular context.

Materials:

-

A suitable cell line for V(D)J recombination assays (e.g., Chinese Hamster Ovary cells).

-

Expression vectors for RAG1 and RAG2 recombinases.

-

A reporter plasmid containing recombination signal sequences (RSSs) flanking a stop codon upstream of a fluorescent reporter gene (e.g., GFP).

-

This compound.

-

Transfection reagent.

-

Flow cytometer.

Protocol:

-

Co-transfect the cells with the RAG1, RAG2, and reporter plasmids.

-

Treat the transfected cells with varying concentrations of this compound or DMSO control for a specified period (e.g., 48-72 hours).

-

The RAG recombinases will induce a DSB at the RSSs. Successful NHEJ-mediated repair will excise the stop codon, leading to the expression of the reporter gene.

-

Harvest the cells and analyze the percentage of reporter-positive cells by flow cytometry. A decrease in the percentage of positive cells in this compound-treated samples indicates inhibition of NHEJ.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Protocol:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250 µM) for 24 or 48 hours.[12] Include a DMSO-treated control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on the DNA Ligase IV complex.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the preclinical evaluation of this compound as a DNA Ligase IV inhibitor.

Logical Relationship Diagram

Caption: Inhibition of NHEJ by this compound shifts the balance of DSB repair towards HDR, enhancing precise genome editing.

Conclusion and Future Directions

This compound has emerged as a valuable tool for studying the NHEJ pathway and holds promise for therapeutic applications. Its ability to sensitize cancer cells to DNA-damaging agents and to enhance the efficiency of CRISPR-mediated gene editing are of significant interest.[2][6] However, the concerns regarding its specificity highlight the need for further research and the development of more potent and selective inhibitors of DNA Ligase IV.[10][11] Future work should focus on clarifying the off-target effects of this compound, optimizing its delivery and efficacy in vivo, and exploring its potential in combination therapies for a range of cancers and genetic diseases. The development of derivatives of this compound with improved pharmacological properties is also a promising avenue of research.[15]

References

- 1. stemcell.com [stemcell.com]

- 2. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Identification and characterization of novel this compound-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SCR7 in Promoting Homology-Directed Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of CRISPR-Cas9 and other programmable nucleases has revolutionized the field of genome editing, offering unprecedented potential for therapeutic applications and basic research. A significant challenge in precise genome engineering is the cellular competition between two major DNA double-strand break (DSB) repair pathways: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homology-directed repair (HDR). The preferential use of NHEJ in many cell types limits the efficiency of precise gene editing, which relies on the HDR pathway. This technical guide provides an in-depth analysis of SCR7, a small molecule inhibitor of DNA Ligase IV, and its role in promoting HDR. We will explore its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying biological and experimental workflows.

Introduction: The DNA Repair Pathway Choice

Upon the creation of a DSB by a nuclease like Cas9, the cell initiates a complex signaling cascade to repair the damaged DNA. Two primary pathways are at the forefront of this response:

-

Non-Homologous End Joining (NHEJ): This is the predominant and faster repair mechanism in most mammalian cells. It directly ligates the broken DNA ends, often resulting in small insertions or deletions (indels). While efficient in restoring chromosomal integrity, the error-prone nature of NHEJ is a major obstacle for precise genome editing. The key enzyme responsible for the final ligation step in the canonical NHEJ pathway is DNA Ligase IV.

-

Homology-Directed Repair (HDR): This pathway utilizes a homologous DNA template to accurately repair the DSB. This template can be an endogenous sister chromatid or an exogenously supplied DNA donor. HDR is the basis for precise gene editing, as it allows for the introduction of specific nucleotide changes, insertions, or deletions. However, HDR is generally less efficient than NHEJ and is predominantly active during the S and G2 phases of the cell cycle.

The competition between these two pathways is a critical determinant of the outcome of a genome editing experiment. Strategies to enhance the efficiency of HDR often involve the suppression of the NHEJ pathway.

This compound: A Small Molecule Modulator of DNA Repair

This compound is a small molecule that has been identified as an inhibitor of DNA Ligase IV.[1] By targeting this key enzyme in the NHEJ pathway, this compound effectively blocks the final step of DNA end-ligation, thereby suppressing NHEJ.[2][3] This inhibition shifts the balance of DSB repair towards the HDR pathway, leading to an increase in the frequency of precise, template-mediated gene editing events.[4][5][6]

It is important to note that there has been some debate in the scientific literature regarding the selectivity and potency of this compound as a specific DNA Ligase IV inhibitor.[7][8] Some studies suggest that this compound and its derivatives may also inhibit other DNA ligases, such as DNA Ligase I and III, with varying potencies.[7][8] Furthermore, the active form of the compound in cells is thought to be this compound pyrazine, a cyclized and oxidized derivative of this compound.[9] Despite this controversy, numerous studies have demonstrated the empirical effectiveness of this compound in enhancing HDR efficiency in various experimental settings.

Mechanism of Action

The primary mechanism by which this compound promotes HDR is through the inhibition of the canonical NHEJ pathway. The signaling cascade of NHEJ and the point of intervention by this compound are illustrated in the following diagram.

Quantitative Analysis of this compound-Mediated HDR Enhancement

The efficacy of this compound in promoting HDR varies depending on the cell type, the specific genomic locus being targeted, the concentration of this compound used, and the nature of the donor template. The following table summarizes quantitative data from various studies that have investigated the effect of this compound on HDR efficiency.

| Cell Line/Organism | Gene Target | This compound Concentration | Fold Increase in HDR Efficiency | Reference |

| Human Cancer Cells | β-catenin | 10 µM | ~1.7-fold | [4] |

| MCF-7 | AAVS1 | 1-10 µM | ~3-fold | [4] |

| HCT-116 | AAVS1 | 1-10 µM | ~3-fold | [4] |

| HEK293T | Mutated eGFP | 1 µM | ~1.7-fold | [1] |

| Porcine Fetal Fibroblasts | INS | 10 µM | ~1.89-fold | [10] |

| Mouse Embryos | Various | 50 µM | ~10-fold | |

| Human cell lines | Various | Not specified | Up to 19-fold | [2] |

| HEK293T | GAPDH, ATM | Not specified | ~3.23-fold (GAPDH), ~2.54-fold (ATM) | |

| Porcine Fetal Fibroblasts | INS | 10 µM | ~1.89-fold when combined with RS-1 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in promoting HDR.

General Experimental Workflow

A typical workflow for investigating the effect of this compound on CRISPR-Cas9 mediated HDR is outlined below.

In Vitro DNA Ligase IV Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DNA Ligase IV.

Materials:

-

Purified human DNA Ligase IV/XRCC4 complex

-

Oligonucleotide substrates (e.g., a 5'-radiolabeled or fluorescently labeled nicked DNA substrate)

-

Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)

-

This compound (dissolved in DMSO)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the ligation buffer, purified DNA Ligase IV/XRCC4 complex, and the labeled DNA substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the ligation reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a formamide-containing loading buffer.

-

Gel Electrophoresis: Denature the samples by heating and then resolve the ligated and unligated products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The amount of ligated product will be inversely proportional to the concentration of this compound, allowing for the determination of the IC₅₀ value.

T7 Endonuclease I (T7E1) Assay for NHEJ Frequency

This assay is used to detect and quantify the frequency of indels generated by NHEJ.

Materials:

-

Genomic DNA from treated and control cells

-

PCR primers flanking the target site

-

High-fidelity DNA polymerase

-

T7 Endonuclease I and its corresponding reaction buffer

-

Agarose gel electrophoresis apparatus

Protocol:

-

Genomic DNA Extraction: Extract genomic DNA from cells that have been subjected to CRISPR-Cas9 editing with and without this compound treatment.

-

PCR Amplification: Amplify the genomic region flanking the target site using high-fidelity PCR.

-

Heteroduplex Formation: Denature the PCR products by heating to 95°C and then slowly re-anneal them to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.

-

T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which specifically cleaves at mismatched DNA sites within the heteroduplexes.

-

Agarose Gel Electrophoresis: Resolve the digested and undigested DNA fragments on an agarose gel.

-

Quantification: The intensity of the cleaved bands relative to the total amount of DNA can be used to estimate the percentage of NHEJ-mediated indels. A decrease in the percentage of cleaved products in this compound-treated samples would indicate inhibition of NHEJ.

HDR Efficiency Quantification by Flow Cytometry

This method is suitable when the HDR event leads to the expression of a fluorescent reporter gene (e.g., GFP or mCherry).

Materials:

-

Cells transfected with a CRISPR-Cas9 system and a donor template containing a fluorescent reporter gene

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest the cells at a suitable time point after transfection and this compound treatment (e.g., 48-72 hours).

-

Flow Cytometry Analysis: Analyze the cell population for the expression of the fluorescent reporter protein using a flow cytometer.

-

Data Analysis: The percentage of fluorescently positive cells in the population directly corresponds to the efficiency of HDR-mediated integration of the donor template. Compare the percentage of positive cells in this compound-treated versus untreated samples to determine the fold-increase in HDR efficiency.

Off-Target Analysis

A critical consideration in all genome editing experiments is the potential for off-target effects. While this compound is intended to modulate the DNA repair pathway choice at the on-target site, it is important to assess whether its use influences the frequency or spectrum of off-target mutations. Several methods can be employed for unbiased, genome-wide off-target analysis:

-

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into DSBs in living cells. Subsequent sequencing of these tagged sites allows for the identification of both on- and off-target cleavage events.

-

Digenome-seq (Digestion-based Genome-wide Sequencing): This in vitro method involves digesting genomic DNA with the Cas9-gRNA complex, followed by whole-genome sequencing to identify cleavage sites.

Conclusion

This compound represents a valuable tool for researchers seeking to enhance the efficiency of homology-directed repair in their genome editing experiments. By inhibiting the competing NHEJ pathway, this compound can significantly increase the frequency of precise, template-mediated gene modifications. However, the efficacy of this compound is context-dependent, and its specificity has been a subject of debate. The experimental protocols and data presented in this guide provide a framework for the rational application and evaluation of this compound in various research and therapeutic development settings. Careful optimization of experimental conditions and thorough on- and off-target analysis are crucial for the successful and safe implementation of this HDR-enhancing strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 8. DNA Ligase Inhibitor: this compound Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-management.mq.edu.au [research-management.mq.edu.au]

An In-depth Technical Guide to SCR7 Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCR7, or 5,6-bis(benzylideneamino)-2-mercapto-pyrimidin-4-ol, is a small molecule inhibitor that has garnered significant attention in the field of cancer research.[1][2][3] It functions as a potent and specific inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][4] The NHEJ pathway is one of the two major DNA double-strand break (DSB) repair mechanisms in mammalian cells.[1][2][5] Since cancer cells often exhibit increased reliance on specific DNA repair pathways for survival, targeting these pathways with inhibitors like this compound presents a promising therapeutic strategy.[3][6]

This technical guide provides a comprehensive overview of this compound's mechanism of action, its applications in cancer research, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anticancer effects by directly targeting and inhibiting DNA Ligase IV.[1] DNA Ligase IV is responsible for the final ligation step in the NHEJ pathway, which repairs DNA double-strand breaks.[1][4] By binding to the DNA binding domain of DNA Ligase IV, this compound prevents its recruitment to the sites of DNA damage. This inhibition of NHEJ leads to an accumulation of unrepaired DSBs within the cancer cells. The persistence of these breaks triggers cell cycle arrest and ultimately induces apoptosis, or programmed cell death.[1][7]

Signaling Pathways Affected by this compound

The accumulation of DNA damage caused by this compound treatment activates several downstream signaling pathways. In MCF7 breast cancer cells, this compound treatment has been shown to increase the phosphorylation of ATM (Ataxia Telangiectasia Mutated), a key sensor of DNA double-strand breaks. This, in turn, activates the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic proteins such as PUMA and BAX, while downregulating the anti-apoptotic protein BCL2 and the p53 inhibitor MDM2. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Caspase 9, Caspase 3, and PARP1.

Quantitative Data

This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, often correlating with the expression levels of DNA Ligase IV.[4]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Adenocarcinoma | 40 | [8] |

| A549 | Lung Carcinoma | 34 | [8] |

| HeLa | Cervical Cancer | 44 | [8] |

| T47D | Breast Cancer | 8.5 | [8] |

| A2780 | Ovarian Cancer | 120 | [8] |

| HT1080 | Fibrosarcoma | 10 | [8] |

| Nalm6 | B-cell Leukemia | 50 | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

The next day, treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptotic proteins following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-ATM, anti-p53, anti-BCL2, anti-BAX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest treated and control cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for investigating the effects of this compound and its logical mechanism of action.

Combination Therapies

This compound has shown synergistic effects when used in combination with conventional cancer therapies such as chemotherapy and radiation.[1][2] These agents induce DNA double-strand breaks, and by inhibiting the repair of this damage with this compound, the cytotoxic effects on cancer cells can be significantly enhanced.[9] This suggests that this compound could be used to sensitize tumors to lower, less toxic doses of radiation and chemotherapeutic drugs.

Conclusion

This compound is a valuable tool in cancer research, providing a specific means to investigate the role of the NHEJ pathway in cancer cell survival and proliferation. Its ability to induce apoptosis and sensitize cancer cells to other treatments makes it a promising candidate for further preclinical and clinical investigation. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of this compound in the development of novel cancer therapies.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 4. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing CRISPR-Cas9 Precision: A Technical Guide to SCR7-Mediated Homology-Directed Repair

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented ease and efficiency in modifying genetic material. However, achieving precise edits through Homology-Directed Repair (HDR) remains a significant challenge due to the cell's intrinsic preference for the error-prone Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs). This technical guide provides an in-depth exploration of SCR7, a small molecule inhibitor of DNA Ligase IV, and its application in enhancing the efficiency of CRISPR-Cas9-mediated HDR.

The Mechanism of Action: Shifting the Balance of DNA Repair

At the core of CRISPR-Cas9 gene editing is the creation of a targeted DSB by the Cas9 nuclease. The cell's response to this break dictates the outcome of the edit. Two major pathways are at play:

-

Non-Homologous End Joining (NHEJ): This is the predominant and more rapid repair mechanism. It directly ligates the broken DNA ends, often resulting in small insertions or deletions (indels). While effective for gene knockout, this error-prone process is undesirable for precise gene editing.

-

Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to accurately repair the DSB. By providing an exogenous donor template containing the desired genetic modification, HDR can be exploited to introduce precise point mutations, insertions, or gene corrections.

This compound is a small molecule that selectively inhibits DNA Ligase IV, a key enzyme in the canonical NHEJ pathway.[1][2][3] By blocking this enzyme, this compound effectively suppresses NHEJ, thereby increasing the relative activity of the HDR pathway.[4][5][6] This shift in the balance of DNA repair mechanisms significantly enhances the frequency of precise, template-driven genome editing events.[4][5]

Quantitative Impact of this compound on CRISPR-Cas9 Efficiency

Numerous studies have demonstrated the potent ability of this compound to increase the efficiency of HDR in conjunction with CRISPR-Cas9. The degree of enhancement can vary depending on the cell type, target locus, and experimental conditions. Below is a summary of quantitative data from key studies.

| Cell Line | Target Gene | This compound Concentration | Fold Increase in HDR Efficiency | Reference |

| Mammalian Cell Lines | 4 different genes | Not specified | Up to 19-fold | [4][5] |

| Human Cancer Cells | GFP-silent mutation, β-catenin Ser45 | 10 µM | ~3-fold (targeted insertion) | [7][8][9] |

| HEK293T | Endogenous GAPDH, ATM | Not specified | 3.23-fold (GAPDH), 2.54-fold (ATM) (Knock-in) | [10] |

| hiPSC | Endogenous GAPDH, ATM | Not specified | (Not specified for this compound alone) | [10] |

| Rats | Fabp2 | 0.5 µM, 1 µM, 2 µM | Concentration-dependent increase | [11] |

Synergistic Enhancement with RAD51

Recent research has shown that the co-administration of this compound with the overexpression of RAD51, a key protein in the homologous recombination process, can lead to a synergistic enhancement of CRISPR-Cas9-mediated genome editing.[10] RAD51 promotes the search for and invasion of the homologous template, a critical step in HDR. By simultaneously inhibiting NHEJ with this compound and promoting HDR with RAD51, researchers can achieve even greater improvements in precise editing efficiency.[10] For instance, in HEK293T cells, the combination of RAD51 overexpression and this compound treatment led to a 12.48-fold increase in knock-in efficiency at the GAPDH locus, and an 8.28-fold increase at the ATM locus.[10]

Experimental Protocols

The following provides a generalized methodology for incorporating this compound into a CRISPR-Cas9 gene editing workflow. Specific parameters should be optimized for each cell type and experimental setup.

Materials

-

CRISPR-Cas9 components (Cas9 nuclease, sgRNA)

-

Donor template DNA (plasmid or single-stranded oligodeoxynucleotides - ssODNs)

-

Target cells

-

Cell culture reagents

-

Transfection reagent

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Genomic DNA extraction kit

-

PCR reagents

-

T7 Endonuclease I (T7E1) or other mismatch detection assay components

-

Sanger sequencing or Next-Generation Sequencing (NGS) reagents

Key Experimental Steps

-

Cell Culture and Transfection:

-

Plate target cells at an appropriate density to reach 70-90% confluency at the time of transfection.

-

Co-transfect the cells with the CRISPR-Cas9 components (e.g., a plasmid encoding Cas9 and the sgRNA) and the donor template DNA using a suitable transfection reagent.

-

-

This compound Treatment:

-

Approximately 4-6 hours post-transfection, add this compound to the cell culture medium at the desired final concentration (typically ranging from 1 µM to 10 µM). It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell line.

-

Incubate the cells with this compound for 24-48 hours.

-

-

Post-Treatment and Cell Harvesting:

-

After the incubation period, remove the medium containing this compound and replace it with fresh culture medium.

-

Continue to culture the cells for an additional 48-72 hours to allow for gene editing and expression of any selection markers.

-

Harvest the cells for genomic DNA extraction.

-

-

Analysis of Editing Efficiency:

-

For Indel Analysis (NHEJ): Amplify the target genomic region by PCR and use a mismatch detection assay like the T7E1 assay to estimate the percentage of indel mutations.[10]

-

For HDR Analysis:

-

If the donor template introduces a restriction site, perform a Restriction Fragment Length Polymorphism (RFLP) analysis.

-

Amplify the target region and perform Sanger sequencing to confirm the precise integration of the desired edit.

-

For a more quantitative and comprehensive analysis, use Next-Generation Sequencing (NGS) to determine the frequency of HDR and NHEJ events.

-

-

Visualizing the Pathways and Workflows

To better understand the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound in enhancing HDR.

Caption: Experimental workflow for using this compound.

Considerations and Potential Limitations

-

Cell Type Specificity: The effectiveness of this compound can be cell-type dependent.[3] It is essential to optimize the concentration and treatment duration for each cell line to maximize HDR enhancement while minimizing cytotoxicity.

-

Toxicity: At high concentrations, this compound can be toxic to cells.[12] A thorough toxicity assessment should be performed to identify the optimal working concentration.

-

Off-Target Effects: While this compound itself does not directly cause off-target mutations, the prolonged presence of DSBs due to NHEJ inhibition could potentially lead to other cellular responses. Careful analysis of off-target editing events by the CRISPR-Cas9 system is always recommended.[12][13]

-

Alternative NHEJ Pathways: It is important to note that this compound inhibits the canonical, DNA Ligase IV-dependent NHEJ pathway. Alternative, less efficient NHEJ pathways may still be active.

Conclusion

The use of this compound as a small molecule inhibitor of NHEJ represents a significant step forward in improving the efficiency of precise genome editing with CRISPR-Cas9. By shifting the cellular DNA repair machinery towards the high-fidelity HDR pathway, researchers can more readily achieve desired genetic modifications. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and practical application of this compound, empowering researchers to harness this powerful tool for their gene editing endeavors. As with any technology, careful optimization and consideration of potential limitations are crucial for successful and reliable outcomes.

References

- 1. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NHEJ inhibitor this compound and its different forms: Promising CRISPR tools for genome engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increasing the efficiency of precise genome editing with CRISPR-Cas9 by inhibition of nonhomologous end joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-management.mq.edu.au [research-management.mq.edu.au]

- 7. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increasing the efficiency of CRISPR/Cas9-mediated precise genome editing in rats by inhibiting NHEJ and using Cas9 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling SCR7: A Technical Guide to a Novel Inhibitor of Non-Homologous End Joining

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular DNA repair mechanisms, the Non-Homologous End Joining (NHEJ) pathway stands as a critical process for repairing DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. While essential for maintaining genomic integrity, the NHEJ pathway can also be exploited by cancer cells to survive DNA-damaging therapies. The discovery of SCR7, a small molecule inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway, has opened new avenues for cancer therapeutics and enhanced the precision of genome editing technologies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of the this compound compound.

Core Concepts: The Discovery and Mechanism of Action of this compound

This compound was identified as a potent and specific inhibitor of DNA Ligase IV, an enzyme that plays a pivotal role in the final ligation step of the NHEJ pathway. By targeting DNA Ligase IV, this compound effectively blocks the repair of DSBs through the NHEJ pathway. This inhibition leads to an accumulation of unrepaired DNA breaks, which can trigger apoptosis in cancer cells that are often more reliant on NHEJ for survival due to deficiencies in other repair pathways like Homologous Recombination (HR).

Furthermore, the inhibition of the error-prone NHEJ pathway by this compound has been shown to significantly increase the efficiency of precise genome editing through the Homology-Directed Repair (HDR) pathway when used in conjunction with CRISPR-Cas9 technology. By shunting the repair of Cas9-induced DSBs towards the high-fidelity HDR pathway, this compound enhances the frequency of precise gene insertions, deletions, or modifications.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Additionally, the impact of this compound on the efficiency of Homology-Directed Repair (HDR) has been quantified, showcasing its utility in genome editing applications.

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 40 | |

| A549 | Lung Cancer | 34 | |

| HeLa | Cervical Cancer | 44 | |

| T47D | Breast Cancer | 8.5 | |

| A2780 | Ovarian Cancer | 120 | |

| HT1080 | Fibrosarcoma | 10 | |

| Nalm6 | Leukemia | 50 |

| Application | Fold Increase in HDR Efficiency with this compound | Reference |

| CRISPR-Cas9 Genome Editing | Up to 19-fold |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro Non-Homologous End Joining (NHEJ) Assay

This cell-free assay assesses the ability of this compound to inhibit the ligation of DNA ends by cellular extracts.

Materials:

-

Cell line of interest (e.g., HeLa)

-

Nuclear extraction buffer

-

Linearized plasmid DNA (e.g., pUC19 linearized with a restriction enzyme)

-

This compound compound

-

ATP

-

DTT

-

Reaction buffer (containing Tris-HCl, MgCl2, KCl)

-

Proteinase K

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare Nuclear Extracts:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic buffer and incubate on ice to swell the cells.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with gentle agitation.

-

Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.

-

Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

-

NHEJ Reaction:

-

Set up reaction tubes on ice.

-

To each tube, add the reaction buffer, ATP, and DTT.

-

Add the linearized plasmid DNA substrate.

-

Add the desired concentration of this compound (or DMSO as a vehicle control).

-

Add a standardized amount of nuclear extract to each tube to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis of NHEJ Products:

-

Stop the reaction by adding a stop solution containing EDTA and Proteinase K.

-

Incubate at 55°C to digest proteins.

-

Add DNA loading dye to the samples.

-

Resolve the DNA products by agarose gel electrophoresis. Ligation of the linear plasmid will result in the formation of dimers, trimers, and higher-order multimers.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the ligated product bands relative to the unligated substrate to determine the percentage of NHEJ inhibition by this compound.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Adherent cancer cell line

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Carefully aspirate the medium from the wells.

-

Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a well containing only medium and MTT.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the this compound concentration to determine the IC50 value.

-

Western Blotting for DNA Damage Response Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the DNA damage response pathway following this compound treatment.

Materials:

-

Cell line of interest

-

This compound compound

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Protein assay kit (BCA or Bradford)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-γ-H2AX, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression or phosphorylation, normalizing to a loading control like β-actin.

-

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line (e.g., a human cancer cell line that forms tumors in mice)

-

Matrigel (optional, to enhance tumor formation)

-

This compound compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Tumor Cell Implantation:

-

Harvest and resuspend the cancer cells in sterile PBS or culture medium. For some cell lines, mixing with Matrigel can improve tumor take rates.

-

Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

-

Monitoring and Data Collection:

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of distress.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and process them for further analysis (e.g., histology, Western blotting).

-

Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to assess the anti-tumor efficacy.

-

Visualizations

Signaling Pathway Diagram

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on the DNA Ligase IV complex.

Experimental Workflow Diagrams

Caption: A step-by-step workflow for determining cell viability using the MTT assay following this compound treatment.

An In-depth Technical Guide to SCR7: A DNA Ligase IV Inhibitor

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SCR7, a notable inhibitor of DNA Ligase IV. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting DNA repair pathways.

Chemical Structure and Properties

This compound is a small molecule that has been identified as an inhibitor of Non-Homologous End Joining (NHEJ), a major pathway for DNA double-strand break repair. It's important to note that this compound itself can be unstable and can undergo autocyclization to a more stable and active form, this compound pyrazine.

IUPAC Name (this compound pyrazine): 6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one

Chemical Formula (this compound pyrazine): C₁₈H₁₂N₄OS

Physical and Chemical Properties of this compound pyrazine

| Property | Value | Reference |

| Molecular Weight | 332.4 g/mol | [1] |

| CAS Number | 14892-97-8 | [1] |

| Melting Point | 194-196 °C | [2] |

| Appearance | Solid | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO to 100 mM, Soluble in ethanol to 20 mM | [1] |

Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)

This compound and its derivatives function as inhibitors of DNA Ligase IV, a critical enzyme in the canonical Non-Homologous End Joining (NHEJ) pathway.[3][4] The NHEJ pathway is responsible for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage. By inhibiting DNA Ligase IV, this compound effectively blocks the final ligation step of the NHEJ pathway. This leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells.[5] Furthermore, the inhibition of the error-prone NHEJ pathway can lead to an increase in the frequency of Homology-Directed Repair (HDR), a more precise DNA repair mechanism. This property of this compound has made it a valuable tool in the field of CRISPR-Cas9 genome editing, where it can be used to enhance the efficiency of precise gene modifications.[6][7][8][9]

Signaling Pathway: The Non-Homologous End Joining (NHEJ) Pathway and the Impact of this compound

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory effect of this compound on DNA Ligase IV.

Quantitative Data

The following table summarizes the in vitro efficacy of this compound in various human cancer cell lines, as determined by the half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 34 |

| CEM | Leukemia | - |

| Nalm6 | Leukemia | - |

| Molt4 | Leukemia | - |

| MCF7 | Breast Cancer | - |

Note: Specific IC50 values for CEM, Nalm6, Molt4, and MCF7 were mentioned as being determined, but the exact values were not consistently reported across the initial search results. One source indicated an IC50 of 34 μM for HeLa cells.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.[11][12]

Western Blot Analysis of DNA Damage and Apoptosis Markers

This protocol is used to detect the induction of DNA damage (γ-H2AX) and apoptosis (cleaved PARP) in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-γ-H2AX, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and incubate with ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

In Vitro NHEJ Assay

This assay measures the ability of cell extracts to perform NHEJ in the presence or absence of this compound.[1][13][14][15][16]

Materials:

-

Nuclear extracts from a suitable cell line (e.g., HeLa)

-

Linearized plasmid DNA (e.g., pBluescript linearized with a restriction enzyme)

-

This compound

-

NHEJ reaction buffer (containing ATP, DTT, and other necessary components)

-

Proteinase K

-

Agarose gel and electrophoresis system

-

DNA staining dye (e.g., ethidium bromide or SYBR Green)

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer. For the test condition, add this compound at the desired concentration.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours) to allow for DNA end-joining.

-

Reaction Termination and Deproteinization: Stop the reaction by adding a solution containing SDS and EDTA. Treat with Proteinase K to digest the proteins.

-

Analysis of DNA Products: Analyze the DNA products by agarose gel electrophoresis.

-

Visualization and Quantification: Stain the gel with a DNA dye and visualize the DNA bands under UV light. The formation of DNA multimers (dimers, trimers, etc.) indicates successful end-joining. The inhibitory effect of this compound is determined by the reduction in the formation of these multimers compared to the control.

CRISPR-Cas9 Mediated Homology-Directed Repair (HDR) Efficiency Assay

This protocol assesses the ability of this compound to enhance the efficiency of HDR-mediated gene editing. A common approach involves the use of a reporter system, such as the correction of a mutated fluorescent protein gene.

Materials:

-

A cell line with a reporter system (e.g., HEK293T cells with a mutated, non-functional GFP gene)

-

CRISPR-Cas9 plasmid targeting the mutation in the reporter gene

-

A single-stranded oligodeoxynucleotide (ssODN) donor template with the correct sequence

-

This compound

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Cell Transfection: Co-transfect the reporter cell line with the CRISPR-Cas9 plasmid and the ssODN donor template.

-

This compound Treatment: Immediately after transfection, add this compound to the culture medium at a final concentration of 1 µM.

-

Incubation: Incubate the cells for 48-72 hours.

-

Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells in the this compound-treated group compared to the untreated control indicates an enhancement of HDR efficiency.[3][17]

Experimental and Logical Workflows

Experimental Workflow for Evaluating this compound as a Cancer Therapeutic Agent```dot

Caption: The logical relationship illustrating how this compound-mediated inhibition of NHEJ promotes the HDR pathway.

References

- 1. Plasmid-based assays for DNA end-joining in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bridging Gaps in HDR Improvement: The Role of MAD2L2, SCAI, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]